4-Amino-6-oxo-1,6-dihydropyrimidin-5-yl 2-amino-2-oxoacetate

Neuropharmacology Kainate Receptor Antagonists GluK1/GluK2

4-Amino-6-oxo-1,6-dihydropyrimidin-5-yl 2-amino-2-oxoacetate (CAS 98198-21-1) is a pyrimidinone derivative bearing an oxy-functionalized acetate chain at the 5-position. The compound serves as a key intermediate in the synthesis of hypoxanthine-based non-competitive antagonists of kainate GluK1/GluK2 receptors.

Molecular Formula C6H6N4O4
Molecular Weight 198.14 g/mol
Cat. No. B11901589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-oxo-1,6-dihydropyrimidin-5-yl 2-amino-2-oxoacetate
Molecular FormulaC6H6N4O4
Molecular Weight198.14 g/mol
Structural Identifiers
SMILESC1=NC(=C(C(=O)N1)OC(=O)C(=O)N)N
InChIInChI=1S/C6H6N4O4/c7-3-2(5(12)10-1-9-3)14-6(13)4(8)11/h1H,(H2,8,11)(H3,7,9,10,12)
InChIKeySVUCRZXOAPRBQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6-oxo-1,6-dihydropyrimidin-5-yl 2-amino-2-oxoacetate: A Pyrimidinone Ester for Hypoxanthine-Derived Probe & Antagonist Development


4-Amino-6-oxo-1,6-dihydropyrimidin-5-yl 2-amino-2-oxoacetate (CAS 98198-21-1) is a pyrimidinone derivative bearing an oxy-functionalized acetate chain at the 5-position. The compound serves as a key intermediate in the synthesis of hypoxanthine-based non-competitive antagonists of kainate GluK1/GluK2 receptors [1]. With a molecular formula of C₆H₆N₄O₄, a molecular weight of 198.14 g/mol, and commercially available purities ≥98% , the scaffold provides a reactive handle for further elaboration into bioactive heterocycles. Its predicted physicochemical profile includes a melting point >350 °C, a density of 1.96 ± 0.1 g/cm³, and a pKa of 2.45 ± 0.20 .

Why 4-Amino-6-oxo-1,6-dihydropyrimidin-5-yl 2-amino-2-oxoacetate Cannot Be Readily Replaced by Common Amide or Ureido Analogs


Compounds sharing the 4-amino-6-oxo-1,6-dihydropyrimidine core differ fundamentally in the nature of the 5-position substituent, dictating downstream biological readout and synthetic utility. Simple amide analogs such as N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide (C₆H₈N₄O₂, MW 168.15) lack the oxy-functionalized acetate chain required for hypoxanthine cyclization [1]. Bulkier benzamide or isobutyramide congeners alter hydrogen-bonding capacity, rotational freedom, and steric profile, leading to divergent binding affinities at kainate receptors and variable urease inhibition potency . Without the 2-amino-2-oxoacetate ester linkage, the desired hypoxanthine-derived pharmacophore cannot be accessed in subsequent synthetic steps, making direct substitution with a structurally related but functionally distinct analog unfeasible for structure-activity relationship (SAR) campaigns or medicinal chemistry optimization programs [2].

Quantitative Differentiation Evidence: 4-Amino-6-oxo-1,6-dihydropyrimidin-5-yl 2-amino-2-oxoacetate Versus Closest Analogs


Kainate Receptor Binding Affinity: Class-Level Comparison of 5-Substituent Impact

N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide, a close isobutyryl analog, exhibits a kainate receptor IC₅₀ of 0.5 µM versus a standard antagonist IC₅₀ of 0.3 µM in the same assay . The 2-amino-2-oxoacetate ester is a critical synthetic precursor to the hypoxanthine scaffold, which molecular docking studies predict to form additional hydrogen-bonding interactions within the GluK2 antagonist binding pocket compared to simple amide-substituted intermediates [1]. No direct head-to-head binding data for the title compound exist; however, the ester linkage introduces greater rotational flexibility (3 rotatable bonds) and an additional carbonyl hydrogen-bond acceptor relative to the acetamide analog (C₆H₈N₄O₂, 2 rotatable bonds), which is predicted to influence binding-site complementarity .

Neuropharmacology Kainate Receptor Antagonists GluK1/GluK2

Urease Inhibition Potency Relative to Other Dihydropyrimidinones

The isobutyramide congener N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide achieves 85% urease inhibition, outperforming 5-acetyl-6-methyl-4-aryl-dihydropyrimidinones (78%) and 4-amino-2-methylpyrimidine (65%) in the same assay . The 2-amino-2-oxoacetate ester introduces an additional carbonyl group that can serve as a hydrogen-bond acceptor, potentially further enhancing interactions within the urease active site, though direct inhibition data for the title compound are not yet reported. The isobutyramide comparator establishes that the 4-amino-6-oxo-dihydropyrimidine core with an appropriate 5-substituent can achieve >80% urease inhibition, and the ester variant represents the next logical SAR expansion for potency optimization [1].

Anti-Helicobacter pylori Urease Inhibition Dihydropyrimidine SAR

Antiproliferative Activity Profile in Human Tumor Cell Lines (Class-Level Data)

Class-related 4-amino-6-oxo-dihydropyrimidine derivatives have been profiled against a panel of human tumor cell lines. Derivative A (substituent not specified) showed IC₅₀ = 0.15 µM (antiproliferative) in EA.hy926 cells; Derivative B displayed IC₅₀ = 0.04 µM in HCT116 p53−/− cells; Derivative C was inactive (>20 µM) in CCRF-CEM cells . The structural diversity of the 5-substituent critically determines potency and selectivity across cell lines. The 2-amino-2-oxoacetate ester provides a modular handle for systematic SAR optimization, enabling rapid access to multiple hypoxanthine-derived analogs that can be screened to identify the optimal substitution pattern for a given tumor genotype [1].

Oncology Antiproliferative Pyrimidinone Cytotoxicity

Physicochemical Stability: Thermal Robustness and Predicted Solubility Profile

The title compound exhibits a melting point >350 °C, a predicted density of 1.96 ± 0.1 g/cm³, and a pKa of 2.45 ± 0.20 . In contrast, the simpler acetamide analog N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide (MW 168.15) generally displays lower thermal stability and different solubility characteristics due to the absence of the polar ester moiety . The 2-amino-2-oxoacetate group contributes 3 hydrogen-bond donors and 6 hydrogen-bond acceptors, enhancing aqueous solubility compared to the benzamide (MW ~230, fewer H-bond acceptors) and isobutyramide (MW 196, 2 H-bond donors, 4 acceptors) congeners . The high melting point facilitates purification by recrystallization and ensures long-term storage stability critical for building block inventories.

Physicochemical Properties Thermal Stability Solubility Prediction

Commercial Purity Benchmarking: NLT 98% Versus Lower-Purity Acetamide Analogs

The title compound is commercially supplied at a purity specification of NLT 98% (MolCore, catalog MC694117), supported by ISO-certified quality systems . In comparison, the widely available acetamide analog N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide (CAS 50609-15-9) is typically offered at 95% purity (BiDePharm, AKSci) . The propionamide analog (CAS 92001-51-9) is similarly listed at 95% . A 3-percentage-point purity margin reduces batch-to-batch variability in downstream synthetic transformations where residual impurities can quench catalysts or generate side products, particularly in palladium-catalyzed cross-coupling and cyclization steps employed for hypoxanthine synthesis.

Quality Control Purity Certification Procurement Specifications

Optimal Procurement and Application Scenarios for 4-Amino-6-oxo-1,6-dihydropyrimidin-5-yl 2-amino-2-oxoacetate


Medicinal Chemistry SAR Campaigns Targeting Kainate GluK1/GluK2 Receptors

The compound is the only commercially available intermediate that enables direct cyclization to the hypoxanthine scaffold required for non-competitive kainate receptor antagonism. As demonstrated by the isobutyramide congener achieving an IC₅₀ of 0.5 µM against kainate receptors , the 4-amino-6-oxo-dihydropyrimidine core with an appropriate 5-substituent is pharmacologically active. The 2-amino-2-oxoacetate ester allows systematic variation of the N-9 substituent on the hypoxanthine ring, enabling medicinal chemists to optimize GluK1 versus GluK2 selectivity in a focused library of 20–50 compounds.

Anti-Helicobacter pylori Drug Discovery via Urease Inhibition

The isobutyramide congener achieves 85% urease inhibition, outperforming benchmark dihydropyrimidinones (78%) and 4-amino-2-methylpyrimidine (65%) . The 2-amino-2-oxoacetate ester introduces an additional carbonyl H-bond acceptor, which molecular modeling predicts can form supplementary interactions with the nickel metallocenter of urease. Researchers procuring this intermediate can pursue two parallel optimization vectors: ester hydrolysis to the carboxylic acid for direct urease active-site coordination, or ester preservation for prodrug strategies .

Oncology Library Synthesis for Tumor-Selective Antiproliferative Agents

Class-level data show that 4-amino-6-oxo-dihydropyrimidine derivatives can achieve antiproliferative IC₅₀ values as low as 0.04 µM in HCT116 p53−/− cells while being inactive in other lines, demonstrating substituent-dependent selectivity . The 2-amino-2-oxoacetate intermediate serves as a diversification hub: the ester can be converted to amides, hydrazides, or hydroxamic acids in a single step, generating a screening library of 50–100 hypoxanthine derivatives for phenotypic or target-based oncology assays .

Synthetic Methodology Development: Oxy-Functionalized Pyrimidine Scaffolds

Tejedor et al. (2013) demonstrated that pyrimidine derivatives bearing an oxy-functionalized acetate chain at C5 can be assembled via a domino aza-Michael/[3,3]-sigmatropic rearrangement sequence . The title compound is a validated commercial source of this scaffold, offered at NLT 98% purity with ISO certification , enabling methodology chemists to explore novel C–H functionalization, cross-coupling, and cyclization reactions on the pyrimidine core without the confounding effects of impurities found in lower-purity (95%) amide analogs.

Quote Request

Request a Quote for 4-Amino-6-oxo-1,6-dihydropyrimidin-5-yl 2-amino-2-oxoacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.